molecular formula C22H30N2O4 B12179731 N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B12179731
M. Wt: 386.5 g/mol
InChI Key: OGSOKNJLUWIKSP-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound that features a combination of pyrrolidine and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactionsThe final step often involves the formation of the amide bond under mild conditions to avoid decomposition of the sensitive functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the chromenone ring can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the chromenone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid derivative, while reduction of the carbonyl group can produce a hydroxyl derivative .

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is unique due to its combination of a chromenone and pyrrolidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C22H30N2O4/c1-5-24-12-6-7-16(24)13-23-20(25)11-9-18-14(2)17-8-10-19(27-4)15(3)21(17)28-22(18)26/h8,10,16H,5-7,9,11-13H2,1-4H3,(H,23,25)

InChI Key

OGSOKNJLUWIKSP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)CCC2=C(C3=C(C(=C(C=C3)OC)C)OC2=O)C

Origin of Product

United States

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